molecular formula C8H9N3 B1611868 6-Methyl-1H-indazol-4-amine CAS No. 90764-89-9

6-Methyl-1H-indazol-4-amine

Cat. No.: B1611868
CAS No.: 90764-89-9
M. Wt: 147.18 g/mol
InChI Key: JLRRDLJDPCOWPO-UHFFFAOYSA-N
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Description

6-Methyl-1H-indazol-4-amine is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by a methyl group attached to the sixth position and an amino group at the fourth position of the indazole ring. Indazole derivatives, including this compound, have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

6-Methyl-1H-indazol-4-amine is a derivative of indazole, a heterocyclic compound that has been found to have a wide range of biological activities . The primary targets of indazole derivatives are often proteins involved in cellular signaling pathways. For instance, indazole-containing compounds have been used as inhibitors of phosphoinositide 3-kinase (PI3K) and indoleamine 2,3-dioxygenase 1 (IDO1) . These proteins play crucial roles in cell growth, differentiation, and immune response.

Mode of Action

The interaction of this compound with its targets can result in changes to the function of these proteins. For example, as an inhibitor, the compound can bind to the active site of the target protein, preventing it from carrying out its normal function . This can lead to changes in cellular signaling pathways, affecting the behavior of the cell.

Biochemical Pathways

The biochemical pathways affected by this compound depend on its specific targets. If the compound acts as an inhibitor of PI3K, it could affect the PI3K/Akt signaling pathway, which is involved in cell survival, growth, and proliferation . If it targets IDO1, it could impact the kynurenine pathway, which plays a role in immune response .

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets and the pathways it affects. For example, if it inhibits PI3K, it could potentially suppress cell growth and proliferation . If it targets IDO1, it could modulate immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-indazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-3-nitroaniline.

    Cyclization: The nitro group is reduced to an amino group, followed by cyclization to form the indazole ring.

Industrial Production Methods: Industrial production methods for this compound often employ catalytic hydrogenation and cyclization reactions under controlled conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: It can participate in substitution reactions, where the amino or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

6-Methyl-1H-indazol-4-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

  • 1-Methyl-1H-indazol-4-amine
  • 2-Ethyl-2H-indazol-6-amine
  • 1-Propyl-1H-indazol-4-amine

Comparison: 6-Methyl-1H-indazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other indazole derivatives. For instance, the presence of the methyl group at the sixth position and the amino group at the fourth position enhances its ability to inhibit IDO1, making it a promising candidate for anticancer therapy .

Properties

IUPAC Name

6-methyl-1H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRRDLJDPCOWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NNC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598310
Record name 6-Methyl-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90764-89-9
Record name 6-Methyl-1H-indazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90764-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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